N1-(2-cyanophenyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide
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Overview
Description
N1-(2-cyanophenyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide is a complex organic compound that features a unique combination of functional groups, including a cyanophenyl group, a furan-2-carbonyl group, and a thiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyanophenyl intermediate: This step involves the nitration of a suitable aromatic compound followed by reduction to form the cyanophenyl group.
Synthesis of the furan-2-carbonyl intermediate: This can be achieved through the acylation of furan with an appropriate acyl chloride.
Coupling of intermediates: The cyanophenyl and furan-2-carbonyl intermediates are then coupled using a thiophene derivative under specific conditions to form the desired oxalamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The cyanophenyl group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the cyanophenyl group may produce 2-aminophenyl derivatives.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry research.
Mechanism of Action
The mechanism of action of N1-(2-cyanophenyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The cyanophenyl group may interact with enzyme active sites, while the furan and thiophene rings can participate in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-cyanophenyl)-N2-(furan-2-ylmethyl)oxalamide
- N1-(2-cyanophenyl)-N2-(thiophen-2-ylmethyl)oxalamide
- N1-(2-cyanophenyl)-N2-(benzothiophen-2-ylmethyl)oxalamide
Uniqueness
N1-(2-cyanophenyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide is unique due to the presence of both furan and thiophene rings, which provide a distinct electronic environment and reactivity profile. This combination of functional groups enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4S/c20-10-12-4-1-2-5-14(12)22-19(25)18(24)21-11-13-7-8-16(27-13)17(23)15-6-3-9-26-15/h1-9H,11H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDAFHBLALCKLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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